molecular formula C8H9N3O3 B8689736 2-Amino-N-methyl-3-nitrobenzamide CAS No. 61063-12-5

2-Amino-N-methyl-3-nitrobenzamide

Cat. No.: B8689736
CAS No.: 61063-12-5
M. Wt: 195.18 g/mol
InChI Key: GJDJNLKPKHOBSN-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position, an amino group at the 2-position, and a methyl substituent on the amide nitrogen. Its molecular formula is C₈H₉N₃O₃, with a molecular weight of 195.18 g/mol. The compound’s structure imparts unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical research. The nitro group acts as a strong electron-withdrawing moiety, influencing reactivity in electrophilic substitution or metal-catalyzed reactions, while the amino group provides a site for further functionalization .

Properties

CAS No.

61063-12-5

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2-amino-N-methyl-3-nitrobenzamide

InChI

InChI=1S/C8H9N3O3/c1-10-8(12)5-3-2-4-6(7(5)9)11(13)14/h2-4H,9H2,1H3,(H,10,12)

InChI Key

GJDJNLKPKHOBSN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron Effects: The nitro group in this compound enhances electrophilic substitution resistance compared to methyl-substituted analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .
  • Directing Groups: Unlike the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the amino and nitro groups in the target compound may act as dual directing groups in metal-catalyzed C–H activation .
  • Steric Hindrance: The trichloroethyl and thiourea groups in N-(1-((anilinocarbothioyl)amino)-2,2,2-trichloroethyl)-3-nitrobenzamide introduce steric bulk, limiting its utility in small-molecule catalysis compared to the less hindered target compound .

Physicochemical Properties

Solubility and Stability

Property This compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-({3-Nitrobenzylidene}amino)benzamide
Water Solubility Low (nitro group dominance) Moderate (hydroxyl group enhances polarity) Very Low (imine group reduces polarity)
Melting Point ~180–190°C (estimated) 132–134°C (reported) Not reported
Stability in Acid/Base Base-sensitive (amide hydrolysis) Acid-stable (tertiary alkyl protection) Base-sensitive (imine hydrolysis)

Notes:

  • The methyl group on the amide nitrogen in this compound likely improves thermal stability compared to unmethylated analogs .
  • Imine-containing derivatives (e.g., 2-({3-nitrobenzylidene}amino)benzamide) exhibit lower stability under basic conditions due to hydrolytic cleavage .

Limitations

  • Solubility Challenges : The nitro group’s hydrophobicity limits aqueous-phase applications, necessitating organic solvents for reactions .
  • Competing Reactivity: The amino group may undergo unwanted side reactions (e.g., oxidation or acylation) without protective strategies .

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